N-cyclohexyl-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in medicinal chemistry. Its molecular formula is C21H25N5O2S, and it has a molecular weight of 411.52 g/mol. The compound is primarily researched for its bioactive properties and is classified under the category of triazole derivatives, which are known for their pharmacological significance.
This compound can be sourced from various chemical suppliers specializing in research chemicals. It is classified as a bioactive reagent and an inhibitor, often used in non-human research settings. The compound's structure features a triazole ring fused with pyridazine, which contributes to its biological activity and potential therapeutic applications.
The synthesis of N-cyclohexyl-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. Key steps may include:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of N-cyclohexyl-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can be visualized as follows:
The structural information can be represented by its InChI key: InChI=1S/C21H25N5O2S/c1-2-28-17-10-8-15(9-11-17)21-24-23-18-12-13-20(25-26(18)21)29-14-19(27)22-16-6-4-3-5-7-16/h8-13,16H,2-7,14H2,1H3,(H,22,27)
.
The reactivity of N-cyclohexyl-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide may involve:
These reactions are crucial for understanding the compound's stability and potential modifications for enhanced activity.
The mechanism of action for N-cyclohexyl-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide likely involves interaction with specific biological targets such as enzymes or receptors. Given its structural characteristics:
Quantitative data on its binding affinity and inhibitory constants would provide further insights into its mechanism.
The physical properties of N-cyclohexyl-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide include:
Chemical properties involve stability under standard laboratory conditions but may be sensitive to light or moisture.
N-cyclohexyl-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has potential applications in:
Its diverse applications highlight the importance of continued research into its properties and potential therapeutic uses.
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: